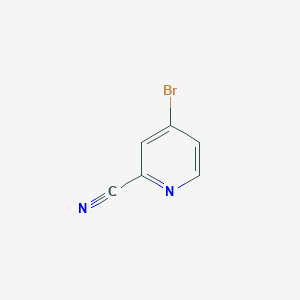

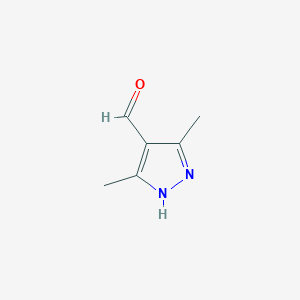

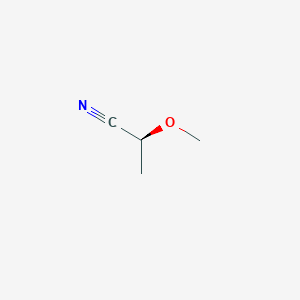

(2S)-2-methoxypropanenitrile

Descripción general

Descripción

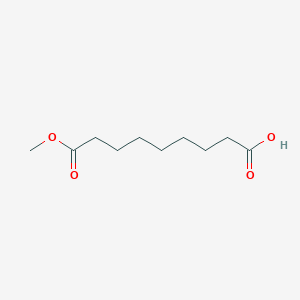

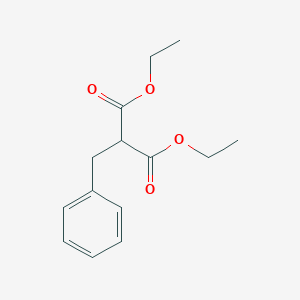

"(2S)-2-methoxypropanenitrile" is a compound of interest in organic chemistry due to its potential as a building block in the synthesis of various organic molecules. Its structure incorporates a nitrile group, which is a versatile functional group in organic synthesis, and a methoxy group, which can influence the molecule's reactivity and physical properties.

Synthesis Analysis

Research on related molecules, such as the synthesis of indoles via domino reactions involving methoxy-substituted precursors, highlights the importance of methoxy groups in facilitating nucleophilic addition reactions (Song Kou et al., 2022). Additionally, the synthesis of tripod-like ligands from methoxypropane derivatives showcases the utility of methoxy groups in constructing complex molecular architectures (Shiuh‐Tzung Liu et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S)-2-methoxypropanenitrile" has been studied using various spectroscopic methods. For example, research on the spectroscopic properties of chalcones with methoxy groups provides insights into the structural features and electronic configurations influenced by methoxy substitution (J. Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Studies on the reactions of methoxy-substituted compounds offer insights into the reactivity and functional group transformations relevant to "(2S)-2-methoxypropanenitrile." For instance, the preparation of dibromo-methoxypropene through dehydrohalogenation and its subsequent reactions demonstrate the impact of methoxy groups on reactivity and selectivity (Edvardsen et al., 2000).

Physical Properties Analysis

The physical properties of methoxy-containing compounds, such as solubility, boiling point, and melting point, are influenced by the presence of the methoxy group. Research on compounds like 2-methoxypropan-1-ol provides valuable data on occupational exposure limits and highlights the importance of understanding the physical properties of these substances (Anna Kilanowicz-Sapota et al., 2021).

Aplicaciones Científicas De Investigación

Drug Delivery and Biomedical Applications

- Nanoparticle-Based Drug Delivery : A study on the characterization of titanium dioxide nanoparticles coated with polyethylene glycol for carrying 2-Methoxyestradiol (2ME) aimed to improve the clinical application of this antitumor drug. This novel drug delivery system suggests titanium dioxide nanocarriers possess effective adsorption capabilities, indicating potential applications in chemotherapy (León et al., 2017).

Organic Synthesis and Chemical Reactions

- Synthesis of Primary Methoxypropanol : Research involving clay supported tris(2,4-pentanedionato)zirconium(IV) demonstrated the selective synthesis of 2-Methoxy-1-propanol. This process showed an increase in conversion rate and selectivity compared to the homogeneous synthesis, highlighting the effectiveness of certain catalysts in organic synthesis (Permana et al., 2004).

Molecular Structure and Properties

- Study of Molecular Structures : A study on the rotational-tunnelling spectrum of hydroxymethyl radicals demonstrates the importance of understanding molecular structures and their spectroscopic identification. This type of research is fundamental for further applications in astronomy and potentially in understanding radical behaviors in various chemical processes (Bermúdez et al., 2017).

Gas Sensing Technologies

- Development of Gas Sensors : Y2O3-ZnO nanocomposites have been developed for enhancing the gas sensing performance at room temperature for detecting 2-methoxyethanol, demonstrating the potential of nanocomposites in improving health and safety by detecting harmful gases (Shruthi et al., 2019).

Propiedades

IUPAC Name |

(2S)-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methoxypropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.